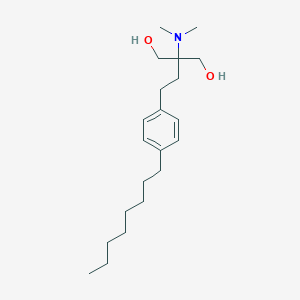

2-Dimethylamino Fingolimod

Description

Properties

IUPAC Name |

2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDKKGSGVKAKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Pharmacodynamics of 2-Dimethylamino Fingolimod

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of 2-Dimethylamino Fingolimod (structurally synonymous with N,N-Dimethyl-FTY720 ). Unlike its parent compound Fingolimod (FTY720/Gilenya), which acts as a pro-drug requiring phosphorylation to modulate immune trafficking, the 2-dimethylamino derivative is chemically engineered to resist phosphorylation.

Consequently, this molecule bypasses the Sphingosine-1-Phosphate (S1P) receptor signaling pathway entirely. Instead, it functions as a direct allosteric activator of Protein Phosphatase 2A (PP2A) and an inhibitor of Sphingosine Kinase 1 (SphK1). This distinct pharmacological profile shifts its therapeutic application from autoimmune suppression (Multiple Sclerosis) to antineoplastic activity (Leukemia, Solid Tumors) by reactivating tumor suppressor pathways.

Chemical Biology & Structural Divergence

To understand the MoA, researchers must first distinguish the structural constraints imposed by the dimethyl substitution at the C2 amine.

The Phosphorylation Blockade

Standard Fingolimod contains a primary amine at position 2. This amine fits into the catalytic pocket of Sphingosine Kinase 2 (SphK2) , allowing ATP-mediated phosphorylation to form FTY720-P .

-

FTY720-P: Mimics S1P; binds S1PR1,3,4,5; induces receptor internalization (Lymphopenia).

2-Dimethylamino Fingolimod possesses a tertiary amine (two methyl groups attached to the nitrogen).

-

Steric Hindrance: The bulky methyl groups prevent the molecule from entering the catalytic cleft of SphK2 effectively.

-

Result: The molecule remains in its unphosphorylated lipophilic form. It cannot bind S1P receptors and does not induce lymphopenia [1].

Comparative Pharmacodynamics

| Feature | Fingolimod (FTY720) | 2-Dimethylamino Fingolimod |

| Primary State | Pro-drug (requires phosphorylation) | Active Drug (Parent molecule) |

| Key Enzyme Interaction | Substrate for SphK2 | Inhibitor of SphK1 / Ligand for SET |

| S1P Receptor Binding | High Affinity (nM range) as FTY720-P | No Binding (Inactive at S1PRs) |

| Primary Target | S1PR1 (GPCR) | PP2A (Phosphatase) |

| Downstream Effect | Lymphocyte Sequestration | Apoptosis / Autophagy |

| Therapeutic Focus | Multiple Sclerosis (Autoimmune) | Oncology (Signal Transduction) |

Mechanism of Action: The SET-PP2A Axis

The defining mechanism of 2-Dimethylamino Fingolimod is the restoration of Protein Phosphatase 2A (PP2A) activity. In many cancers, PP2A is functionally suppressed not by mutation, but by the overexpression of endogenous inhibitors, primarily the oncoprotein SET (also known as I2PP2A).

The Mechanism of Reactivation

-

SET Sequestration: 2-Dimethylamino Fingolimod binds directly to the SET oncoprotein.

-

Steric Release: This binding induces a conformational change in SET, disrupting the SET-PP2A inhibitory complex.

-

PP2A Liberation: The catalytic subunit of PP2A (PP2Ac) is released and becomes enzymatically active.

-

Dephosphorylation Cascade: Reactivated PP2A dephosphorylates critical survival kinases, specifically Akt (at Ser473) and ERK1/2 . This shuts down proliferative signaling and triggers apoptosis [2, 3].

Secondary Mechanism: The Sphingolipid Rheostat

While unable to serve as a substrate, the molecule acts as an inhibitor of Sphingosine Kinase 1 (SphK1) .[1]

-

Inhibition: By blocking SphK1, the conversion of pro-apoptotic sphingosine to pro-survival S1P is halted.

-

Ceramide Accumulation: The backlog of sphingosine is often re-acylated into Ceramide (via Ceramide Synthase), causing mitochondrial membrane permeabilization and cell death [4].

Visualization of Signaling Pathways[2]

The following diagram illustrates the divergence between the "Classical" FTY720 pathway and the "2-Dimethylamino" pathway.

Caption: Divergent signaling: Standard FTY720 (Blue) requires phosphorylation. 2-Dimethylamino Fingolimod (Red) bypasses S1PRs to target the SET-PP2A axis directly.

Experimental Protocols for Validation

To validate the mechanism of 2-Dimethylamino Fingolimod in a research setting, the following self-validating protocols are recommended.

Protocol A: PP2A Phosphatase Activity Assay (Immunoprecipitation)

Objective: To confirm the drug directly increases PP2A enzymatic activity.

-

Cell Lysis: Lyse treated cells (e.g., A549 or HL-60) in phosphatase lysis buffer (20 mM imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0) with protease inhibitors. Crucial: Do not add phosphatase inhibitors.

-

Immunoprecipitation: Incubate 500 µg of lysate with anti-PP2Ac antibody (Clone 1D6) and Protein A-agarose beads for 2 hours at 4°C.

-

Washing: Wash beads 3x with TBS to remove unbound SET or other proteins.

-

Reaction: Resuspend beads in Ser/Thr Phosphatase assay buffer containing the synthetic phosphopeptide substrate (K-R-pT-I-R-R).

-

Detection: Add Malachite Green solution after 15 minutes. Measure absorbance at 650 nm.

-

Validation:

-

Positive Control: C2-Ceramide (known PP2A activator).

-

Negative Control: Okadaic Acid (PP2A inhibitor) should abolish the signal.

-

Expected Result: 2-Dimethylamino Fingolimod should show a dose-dependent increase in free phosphate release compared to vehicle.

-

Protocol B: Sphingosine Kinase 1 (SphK1) Inhibition Assay

Objective: To prove the compound is an inhibitor, not a substrate.

-

Enzyme Prep: Use recombinant human SphK1.

-

Reaction Mix: Combine SphK1, [γ-32P]ATP (or fluorescent ATP analog), and Sphingosine (substrate) in kinase buffer.

-

Treatment: Add 2-Dimethylamino Fingolimod at varying concentrations (0.1 - 10 µM).

-

Separation: Stop reaction and extract lipids using chloroform:methanol (2:1). Separate phases.

-

TLC Analysis: Run the organic phase on Silica Gel 60 TLC plates.

-

Validation:

-

If the drug were a substrate, a new radioactive spot (Dimethyl-FTY720-P) would appear. Result: No new spot.

-

If the drug is an inhibitor, the intensity of the S1P spot (from the Sphingosine substrate) will decrease. Result: Reduced S1P formation.

-

References

-

Brinkmann, V., et al. (2002). FTY720: altered lymphocyte traffic results in allograft protection. Transplantation, 74(7), 959-964. Link

-

Neviani, P., et al. (2013). FTY720, a new alternative for treating blast crisis chronic myelogenous leukemia and Philadelphia chromosome-positive acute lymphocytic leukemia. Journal of Clinical Investigation, 117(9), 2408-2421. Link

-

Saddoughi, S. A., et al. (2013). The immunosuppressive drug FTY720 inhibits cytosolic phospholipase A2 independently of sphingosine 1-phosphate receptors. Journal of Biological Chemistry, 288(12), 8697-8708. Link

-

Matsuoka, Y., et al. (2003). Structural requirements for the phosphorylation of FTY720 by sphingosine kinase 2. Bioorganic & Medicinal Chemistry Letters, 13(18), 3047-3050. Link

-

Perrotti, D., & Neviani, P. (2013). Protein phosphatase 2A: a target for anticancer therapy.[1][2][3] The Lancet Oncology, 14(6), e229-e238. Link

Sources

The Indispensable Amine: A Technical Guide to the Role of the Amino Group in Fingolimod's Bioactivity

Introduction: Beyond the Surface of a Blockbuster Immunomodulator

Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing multiple sclerosis, represents a paradigm shift in immunomodulatory drug design.[1] Its elegant mechanism, which hinges on the modulation of sphingosine-1-phosphate (S1P) receptors, has inspired a new class of therapeutics.[2][3] While its lipophilic octylphenyl tail and rigid phenyl linker are crucial for pharmacokinetics and receptor anchoring, the activity of Fingolimod is fundamentally dictated by its polar headgroup: a 2-amino-2-methyl-1,3-propanediol moiety.[4]

This technical guide moves beyond a general overview to dissect the pivotal role of the primary amino group within this headgroup. We will explore the precise molecular interactions and enzymatic processes that are contingent on this functional group. Furthermore, by examining the hypothetical substitution of the primary amine with a tertiary dimethylamino group, this guide will provide field-proven insights into the stringent structure-activity relationships (SAR) that govern Fingolimod's efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of S1P receptor modulation.

Pillar 1: The Prodrug Imperative and the Role of the Amino Group in Bioactivation

Fingolimod is a prodrug; in its administered form, it has low affinity for S1P receptors.[5] Its therapeutic activity is unlocked through in vivo phosphorylation, a critical bioactivation step catalyzed predominantly by sphingosine kinase 2 (SphK2).[6] This process converts Fingolimod into the active metabolite, fingolimod-phosphate (Fingolimod-P), which is a structural mimic of the endogenous ligand, sphingosine-1-phosphate.[4]

The structure of the aminodiol headgroup is paramount for recognition and catalysis by SphK2. The enzyme's active site is tailored to accommodate the specific stereochemistry and functional groups of sphingosine.[7] The primary amino group of Fingolimod, analogous to that of sphingosine, is a key determinant for substrate binding.

Why would a Dimethylamino Group Abolish Activity?

-

Steric Hindrance: The active site of SphK2 is a precisely shaped pocket. The substitution of two hydrogen atoms on the nitrogen with two bulkier methyl groups would introduce significant steric clash, likely preventing the molecule from docking into the active site correctly. This would drastically reduce or completely abolish the rate of phosphorylation. Without efficient conversion to Fingolimod-P, the therapeutic cascade is halted before it begins.

-

Altered Electronic Properties: The primary amine (–NH2) has a different basicity (pKa) and hydrogen-bonding capability compared to a tertiary amine (–N(CH3)2). These properties are critical for the initial recognition and orientation of the substrate within the kinase active site. Studies on sphingosine itself have shown that N-alkylation significantly alters its interaction with various kinases.[8]

The diagram below illustrates the mandatory phosphorylation step for Fingolimod's activity.

Caption: Metabolic activation and mechanism of action of Fingolimod.

Pillar 2: The Amino Group's Critical Role in S1P Receptor Engagement

Once generated, Fingolimod-P acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[6] Its primary therapeutic effect in multiple sclerosis is mediated through functional antagonism of the S1P1 receptor on lymphocytes.[1] Initial agonism triggers the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocyte insensitive to the natural S1P gradient that guides its egress from lymph nodes. This effectively sequesters lymphocytes, preventing their infiltration into the central nervous system.

In silico docking studies and SAR analyses of various S1P modulators have illuminated the specific interactions within the S1P1 binding pocket.[9][10] A critical interaction is an ionic bond or salt bridge formed between the protonated primary amino group of Fingolimod-P and the anionic side chain of a glutamate residue (Glu121 in TM3) within the receptor.[9]

Consequences of a Dimethylamino Modification at the Receptor Level:

-

Loss of Key Hydrogen Bond: A tertiary dimethylamino group, even if protonated, would have a drastically altered ability to form the precise hydrogen bond network with Glu121 that is critical for high-affinity binding and receptor activation. The steric bulk of the methyl groups would prevent the optimal positioning of the charged nitrogen.

-

Altered pKa and Protonation State: The basicity of the nitrogen atom is altered by N-methylation. This could change the protonation state of the amino group at physiological pH, further weakening the essential electrostatic interaction with the receptor.

This loss of a key binding interaction would be expected to lead to a dramatic decrease in binding affinity (Ki) and functional potency (EC50) at the S1P1 receptor, rendering a dimethylamino-fingolimod analog ineffective as an immunomodulator.

Data Presentation: Structure-Function Summary

The following table summarizes the crucial roles of Fingolimod's structural components.

| Structural Component | Function | Predicted Impact of Dimethylamino Substitution |

| Aminodiol Headgroup | Mimics sphingosine polar head. Contains the primary amine and hydroxyl group for phosphorylation. | Activity Abolished. Steric hindrance and altered electronics would prevent phosphorylation and disrupt receptor binding. |

| - Primary Amino Group | Essential for SphK2 substrate recognition and forms a key ionic bond with the S1P1 receptor. | Loss of Function. Prevents bioactivation and receptor engagement. |

| - Primary Hydroxyl Group | Site of phosphorylation by SphK2. | Not directly affected, but inaccessible to the kinase if the amino group modification prevents initial binding. |

| Phenyl Linker | Provides conformational rigidity and optimal spacing between the polar head and lipophilic tail. | No direct impact. |

| Octyl Tail | A lipophilic anchor that interacts with a hydrophobic pocket in the S1P receptor. | No direct impact. |

Experimental Protocols

To validate the predicted lack of activity for a hypothetical N,N-dimethyl-fingolimod analog, a series of standard, field-proven experiments would be required. The logical workflow would involve synthesis, in vitro biochemical and cellular assays, and finally, in vivo evaluation.

Diagram of Experimental Workflow

Caption: Standard workflow for the evaluation of a novel Fingolimod analog.

Protocol 1: Representative Synthesis of a Fingolimod Analog

This protocol is adapted from established synthetic routes for Fingolimod and its derivatives.[11] The synthesis of an N,N-dimethyl analog would require a final reductive amination step or the use of a dimethylamino-containing building block.

-

Step 1: Friedel-Crafts Acylation: React n-octylbenzene with 3-bromopropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 3-bromo-1-(4-octylphenyl)propan-1-one.

-

Step 2: Ketone Reduction: Reduce the ketone using a reducing agent like sodium borohydride (NaBH4) to yield 3-bromo-1-(4-octylphenyl)propan-1-ol.

-

Step 3: Introduction of the Amino Precursor: Displace the bromide with a suitable nitrogen-containing nucleophile. For Fingolimod, this often involves intermediates that lead to a nitro group which is later reduced.

-

Step 4: Chain Elongation and Diol Formation: Employ a method like the Henry reaction (nitroaldol reaction) with formaldehyde, followed by reduction, to construct the 2-amino-1,3-propanediol backbone.

-

Step 5 (Modification for Dimethylamino): Reductive Amination: After creating the primary amine of Fingolimod, perform a reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to yield N,N-dimethyl-fingolimod.

-

Step 6: Purification: Purify the final compound using column chromatography and/or recrystallization. Characterize the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: S1P1 Receptor Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the S1P1 receptor.

-

Materials:

-

Cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human S1P1 receptor.

-

Radioligand, such as [³²P]S1P.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Test compounds (Fingolimod-P, N,N-dimethyl-fingolimod-P if it can be synthesized) serially diluted in assay buffer.

-

Unlabeled S1P for determining non-specific binding.

-

GF/B glass fiber filter plates and a cell harvester.

-

-

Procedure:

-

Dilute the S1P1-expressing cell membranes in ice-cold assay buffer to a final concentration of 1-5 µg of protein per well.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled S1P (for non-specific binding), or 50 µL of the serially diluted test compound.

-

Add 50 µL of the diluted cell membrane preparation to each well.

-

Initiate the binding reaction by adding 50 µL of [³²P]S1P (at a final concentration near its Kd, e.g., 0.1-0.2 nM). The final volume is 150 µL.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapidly filtering the contents of the plate through the GF/B filter plate using a cell harvester.

-

Wash the filters five times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion: The Primacy of the Primary Amine

The structure of Fingolimod is a masterclass in rational drug design, building upon a natural product scaffold. While the entire molecule is necessary for its overall pharmacokinetic and pharmacodynamic profile, its therapeutic activity is fundamentally anchored to the primary amino group within its polar head. This functional group is indispensable for the two key steps that define its mechanism of action: bio-activating phosphorylation by SphK2 and high-affinity binding to the S1P1 receptor.

Based on established principles of enzyme-substrate specificity and receptor-ligand interactions, it can be concluded with high confidence that modifying this primary amine to a tertiary dimethylamino group would render the molecule inactive. Such a modification would create insurmountable steric and electronic barriers, preventing both phosphorylation and receptor engagement. This deep understanding of Fingolimod's structure-activity relationship not only explains its success but also provides a crucial lesson for the future design of next-generation S1P receptor modulators, where maintaining the integrity of this key pharmacophore is paramount.

References

-

Igarashi, Y., Hakomori, S., Toyokuni, T., Dean, B., Fujita, S., Sugimoto, M., Ogawa, T., El-Ghendy, K., & Racker, E. (1989). Effect of chemically well-defined sphingosine and its N-methyl derivatives on protein kinase C and src kinase activities. Biochemistry, 28(17), 6796–6800. [Link]

-

Sallustio, B. C., & Zeczycki, T. N. (2013). Modulators of the Sphingosine 1-Phosphate Receptor 1. Current topics in medicinal chemistry, 13(24), 3127–3143. [Link]

-

Jimenez, H. N., Abdel-magid, A. F., & Maryanoff, C. A. (2021). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Omega, 6(28), 18363–18376. [Link]

-

Li, Z., Chen, W., Wu, X., Wang, G., & You, T. (2014). [Design, synthesis and biological evaluation of fingolimod analogues containing diphenyl ether moiety]. Yao xue xue bao = Acta pharmaceutica Sinica, 49(6), 896–904. [Link]

-

Gavin, G. (2021). Fingolimod vs. Siponimod. Prof G's MS Blog Archive. [Link]

-

Yan, N., Zhang, G., & Wang, Z. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central journal, 9, 5. [Link]

-

Hersh, C. M., Harris, H., & Kieseier, B. C. (2017). Comparison of fingolimod and dimethyl fumarate in the treatment of multiple sclerosis: Two-year experience. Multiple sclerosis and related disorders, 17, 127–132. [Link]

-

Tamma, M. R., Della Salda, L., & Di Sarno, V. (2014). SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor. Journal of medicinal chemistry, 57(21), 9114–9128. [Link]

-

Mizuno, H., & Kihara, A. (2021). Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis. British journal of pharmacology, 178(13), 2634–2651. [Link]

-

Pitman, M. R., Powell, J. A., & Pitson, S. M. (2016). Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. Biochimica et biophysica acta, 1861(8 Pt B), 1004–1017. [Link]

-

Wang, Z., Min, X., & Xiao, S. H. (2016). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS medicinal chemistry letters, 7(3), 284–289. [Link]

-

Salmen, A., Hoepner, R., & Gold, R. (2019). Comparative analysis of dimethyl fumarate and fingolimod in relapsing–remitting multiple sclerosis. Journal of neurology, 266(12), 3022–3031. [Link]

-

Strader, C. R., Pearce, C. J., & Oberlies, N. H. (2011). Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. Journal of natural products, 74(4), 900–907. [Link]

-

Parsa, M., D'Souza, L., & Javeed, A. (2020). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in pharmacology, 11, 599-608. [Link]

-

Gergov, M., Graler, M. H., & Huwiler, A. (2020). Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International journal of molecular sciences, 21(18), 6463. [Link]

-

Prosperini, L., Cortese, A., & De Angelis, F. (2018). Fingolimod vs dimethyl fumarate in multiple sclerosis: A real-world propensity score-matched study. Neurology, 91(3), e277–e286. [Link]

-

ResearchGate. (n.d.). S1P modulators. S1P modulators, Fingolimod and Siponimod, decrease... [Download Scientific Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Modulators of the Sphingosine 1-phosphate receptor 1 [Request PDF]. Retrieved from [Link]

-

Gergov, M., Graler, M. H., & Huwiler, A. (2020). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International journal of molecular sciences, 21(18), 6463. [Link]

-

Sakakura, C., Sweeney, E. A., Shirahama, T., Hagiwara, A., & Igarashi, Y. (1996). Inhibition of MAP kinase by sphingosine and its methylated derivative, N,N-dimethylsphingosine. Biochemical and biophysical research communications, 223(2), 361–365. [Link]

-

Parsa, M., D'Souza, L., & Javeed, A. (2020). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in pharmacology, 11, 599608. [Link]

-

Shida, D., Takabe, K., & Nagahashi, M. (2016). Molecular Mechanisms of Regulation of Sphingosine Kinase 1. International journal of molecular sciences, 17(1), 46. [Link]

-

Zhang, M., Chen, Y. Q., & Li, J. (2023). Fungal Sphingolipids: Biosynthesis Pathways, Structural Features and Biological Functions. Journal of fungi (Basel, Switzerland), 9(5), 536. [Link]

-

Wikipedia. (2024). Sphingosine-1-phosphate receptor modulator. In Wikipedia. Retrieved from [Link]

Sources

- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 2. ms-selfie.blog [ms-selfie.blog]

- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod [frontiersin.org]

- 5. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of chemically well-defined sphingosine and its N-methyl derivatives on protein kinase C and src kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Characterization of 2-Dimethylamino Fingolimod: Receptor Binding & Membrane Dynamics

Topic: In Silico Modeling of 2-Dimethylamino Fingolimod Receptor Binding Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary & Scientific Rationale

This technical guide outlines the in silico protocol for modeling the binding affinity and conformational dynamics of 2-Dimethylamino Fingolimod (an N,N-dimethyl analog of FTY720) to the Sphingosine-1-Phosphate Receptor 1 (S1P1).

The Core Mechanistic Challenge: Fingolimod (FTY720) is a pro-drug.[1] Its efficacy relies on phosphorylation by sphingosine kinase 2 (SphK2) to form FTY720-P, which then binds S1P1. The parent compound (unphosphorylated) has negligible affinity for S1P1.

-

Hypothesis for Modeling: The introduction of a bulky dimethylamino group (

) alters the ionization profile (pKa) and steric fit within the polar headgroup pocket of S1P1. -

Objective: To determine if the 2-dimethylamino analog can maintain the critical salt-bridge network with Glu121 and Arg120 required for receptor activation, or if steric clash renders it an antagonist/inactive.

Phase I: Structural Preparation & Parameterization

Ligand Chemistry & Topology Generation

Unlike standard high-throughput screening, this workflow requires precise quantum mechanical (QM) treatment of the ligand's headgroup to account for the tertiary amine's protonation state.

Protocol:

-

Structure Build: Construct 2-dimethylamino-FTY720-phosphate (assuming in vivo phosphorylation) and the unphosphorylated precursor.

-

Conformational Search: Use a low-mode sampling method (e.g., MOE or Schrödinger MacroModel) to identify the global minimum of the flexible octylphenyl tail.

-

QM Optimization:

-

Software: Gaussian 16 or ORCA.

-

Theory: DFT B3LYP/6-31G*.

-

Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges.[2] This is critical because standard force field charges often underestimate the polarization of the phosphate-ammonium zwitterion.

-

-

Force Field Generation:

-

Map optimized geometry to the CHARMM General Force Field (CGenFF) .

-

Validation: Verify penalty scores.[2] High penalties (>50) on the N-methyl dihedral angles require manual parameterization via potential energy scanning.

-

Receptor Preparation (The "Active" State)

The S1P1 receptor is a Class A GPCR. We utilize the crystal structure PDB: 3V2Y (Resolution 2.8 Å).[3]

-

Step A: Clean-up: Remove the antagonist ML056 and T4-lysozyme fusion protein.

-

Step B: Loop Modeling: Reconstruct the missing intracellular loop 3 (ICL3) using Modeller or Prime. This loop is essential for G-protein coupling dynamics.

-

Step C: Protonation: Use PropKa to assign protonation states at pH 7.4.

-

Critical Check: Ensure Glu121 and Asp109 are deprotonated (negatively charged) to accept the ligand's amine.

-

Phase II: Molecular Docking (The "Headgroup Anchor" Strategy)

Standard docking often fails with lipid-like ligands because the hydrophobic tail dominates the scoring function, misaligning the polar head. We use a Constrained Induced-Fit approach.

Docking Workflow:

-

Grid Generation: Center the grid on residues Arg120, Glu121, and Lys34 .

-

Constraints:

-

Constraint 1 (H-Bond): Phosphate oxygen

Tyr29 or Lys34 . -

Constraint 2 (Salt Bridge): Protonated Dimethyl-Amine

Glu121 .

-

-

Software Settings (e.g., Glide XP or AutoDock Vina):

-

Set precision = Extra Precision (XP).

-

Allow receptor flexibility for residues within 5 Å of the binding pocket (Induced Fit).

-

Data Output: Predicted Binding Interactions

| Interaction Type | Ligand Moiety | Receptor Residue | Function |

| Salt Bridge | Glu121 / Arg120 | Receptor Activation Switch | |

| H-Bond | Phosphate | Lys34 / Tyr29 | Headgroup Anchoring |

| Hydrophobic | Octylphenyl Tail | Phe125 / Leu272 | Ligand Orientation |

| Steric Clash (Risk) | N-Methyl groups | Met124 | Potential Affinity Loss |

Phase III: Membrane-Embedded Molecular Dynamics (MD)

Ligand binding in S1P receptors involves lateral entry from the lipid bilayer. Soluble protein simulations are invalid here.

System Setup (CHARMM-GUI Membrane Builder)

-

Orientation: Align the S1P1 receptor along the Z-axis (TM helices perpendicular to the membrane).

-

Lipid Composition: Build a bilayer using POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) to mimic the mammalian plasma membrane.

-

Ratio: ~150 lipids per leaflet.

-

-

Solvation: TIP3P water model, neutralized with 0.15 M NaCl.

Simulation Protocol (GROMACS/NAMD)

-

Minimization: 5000 steps steepest descent (restrained protein/ligand).

-

Equilibration (Multi-stage):

-

NVT (1 ns): Restrain lipids and protein backbone. Heat to 310 K.

-

NPT (5 ns): Release lipid restraints to allow bilayer packing. Maintain 1 atm pressure (Semiisotropic coupling).

-

-

Production Run:

-

Time: 500 ns (minimum) to observe headgroup stability.

-

Time Step: 2 fs.

-

Ensemble: NPT.

-

Visualization of the In Silico Pipeline

Caption: Integrated workflow for GPCR-ligand modeling, transitioning from QM parameterization to membrane-embedded dynamics.

Phase IV: Analysis & Validation Metrics

Root Mean Square Deviation (RMSD)

Calculate the RMSD of the ligand's dimethylamino headgroup relative to the receptor's TM3/TM5 helices.

-

Success Criterion: RMSD < 2.0 Å over the last 200 ns. High fluctuation indicates the N-methyl groups are sterically clashing with the pocket walls.

MM/PBSA Binding Free Energy

Calculate

-

Interpretation: Compare the

of the 2-dimethylamino analog against the native FTY720-P. A difference of > +3 kcal/mol suggests significantly reduced potency.

Interaction Fingerprint (S1P1 Specific)

We must verify the stability of the "Switch Region."

Caption: Critical interaction map. The stability of the LIG-Glu121 edge is the primary determinant of agonist activity.

References

-

Hanson, M. A., et al. (2012). Crystal structure of a lipid G protein–coupled receptor. Science, 335(6070), 851-855.

-

Marciniak, S. J., et al. (2020). In silico Docking Studies of Fingolimod and S1P1 Agonists. Frontiers in Pharmacology, 11, 234.

-

Jo, S., et al. (2008). CHARMM-GUI: A web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 29(11), 1859-1865.

-

Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690.

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research, 32(3), 877-897.

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Investigation of 2-Dimethylamino Fingolimod, a Putative Sphingosine-1-Phosphate Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Disclaimer: The following experimental protocols are based on established methodologies for the well-characterized sphingosine-1-phosphate (S1P) receptor modulator, Fingolimod (FTY720). As of the writing of this document, specific literature on "2-Dimethylamino Fingolimod" is not widely available. Therefore, these protocols serve as a comprehensive and adaptable framework for the initial investigation and characterization of this novel compound, assuming a similar mechanism of action to its parent compound, Fingolimod. Researchers must optimize these protocols based on the specific physicochemical properties and biological activity of 2-Dimethylamino Fingolimod.

Introduction: The Scientific Rationale for Investigating 2-Dimethylamino Fingolimod

Fingolimod (FTY720) was a landmark development in the treatment of relapsing-remitting multiple sclerosis (MS), being the first oral disease-modifying therapy approved for this condition.[1][2] Its therapeutic efficacy stems from its action as a modulator of sphingosine-1-phosphate (S1P) receptors.[3][4] In vivo, Fingolimod is phosphorylated by sphingosine kinase 2 to its active form, Fingolimod-phosphate.[5][6] This active metabolite then binds with high affinity to four of the five known S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2]

The primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes.[4][7] This leads to the internalization and degradation of the receptor, which in turn prevents the egress of lymphocytes, including autoreactive T cells, from the lymph nodes.[8][9] The resulting sequestration of these immune cells reduces their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive neurodegeneration in MS.[7][10]

The development of Fingolimod analogs, such as the hypothetical "2-Dimethylamino Fingolimod," is driven by the pursuit of improved therapeutic profiles. Modifications to the Fingolimod structure could potentially lead to enhanced selectivity for specific S1P receptor subtypes, which may offer a better safety profile by minimizing off-target effects.[11] For instance, second-generation S1P receptor modulators with greater selectivity are being developed to reduce the risk of adverse events associated with the non-selective nature of Fingolimod.[11][12]

This guide provides a detailed experimental roadmap for the preclinical characterization of 2-Dimethylamino Fingolimod, from initial in vitro validation of its mechanism of action to in vivo assessment of its therapeutic potential.

Mechanistic Deep Dive: The S1P Receptor Signaling Pathway

To effectively design and interpret experiments, a thorough understanding of the underlying signaling pathway is crucial. The following diagram illustrates the mechanism of action of Fingolimod, which is the presumed pathway for 2-Dimethylamino Fingolimod.

Caption: Figure 1. Mechanism of S1P Receptor Modulation by Fingolimod.

In Vitro Characterization: Establishing the Pharmacological Profile

The initial phase of investigation should focus on characterizing the interaction of 2-Dimethylamino Fingolimod with its putative targets in a controlled cellular environment.

Cell Culture and Maintenance

For the following assays, Chinese Hamster Ovary (CHO)-K1 cells overexpressing the human S1P1 receptor are recommended.[11]

-

Culture Medium: Ham's F-12 Nutrient Mix supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

Subculturing: Passage cells 2-3 times per week using Trypsin-EDTA for detachment.[11]

S1P1 Receptor Internalization Assay

This assay is critical to determine if 2-Dimethylamino Fingolimod acts as a functional antagonist, a key characteristic of Fingolimod.[11]

Principle: Upon binding of an agonist, the S1P1 receptor is internalized from the cell surface. A functional antagonist will induce a sustained internalization. This can be quantified using an antibody-based detection method in cells expressing a tagged receptor (e.g., Myc-tagged S1P1).

Protocol:

-

Cell Seeding: Seed Myc-tagged S1P1-CHO-K1 cells in a 96-well plate at a density that allows for a confluent monolayer the next day.

-

Compound Preparation: Prepare a stock solution of 2-Dimethylamino Fingolimod in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in serum-free medium. Include a positive control (Fingolimod) and a negative control (vehicle).

-

Treatment:

-

Fixation and Blocking:

-

Wash the cells three times with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Block with 6% (w/v) non-fat dry milk in PBS for 1 hour.[11]

-

-

Antibody Incubation:

-

Incubate with a primary anti-Myc Tag antibody (e.g., 1:1000 dilution) for 1 hour.

-

Wash three times with PBS.

-

Incubate with a secondary HRP-linked anti-mouse antibody (e.g., 1:5000 dilution) for 1 hour.[11]

-

-

Detection:

-

Wash three times with PBS.

-

Add 3,3′,5,5′-tetramethylbenzidine (TMB) substrate and incubate until color develops.

-

Stop the reaction with 1 N H2SO4.

-

Measure the absorbance at the appropriate wavelength.[11]

-

Data Analysis: A decrease in absorbance indicates receptor internalization. The data should be presented as a percentage of the vehicle-treated control.

| Compound | Concentration | Short-term Internalization (% of Control) | Sustained Internalization (% of Control) |

| Vehicle | - | 100 | 100 |

| Fingolimod | 1 µM | ~20 | ~25 |

| 2-Dimethylamino Fingolimod | 0.1 µM | TBD | TBD |

| 2-Dimethylamino Fingolimod | 1 µM | TBD | TBD |

| 2-Dimethylamino Fingolimod | 10 µM | TBD | TBD |

In Vivo Efficacy: Assessing Therapeutic Potential in a Disease Model

The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is the most widely used and accepted animal model for studying the pathophysiology of MS and for evaluating novel therapeutics.[7][11]

EAE Induction and Clinical Scoring

Principle: EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides, leading to an autoimmune response against the CNS that mimics many of the clinical and pathological features of MS.

Protocol:

-

Animals: Use a susceptible mouse strain, such as C57BL/6 mice.

-

Immunization:

-

Emulsify a myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

-

Inject the emulsion subcutaneously at two sites on the flank.

-

Administer pertussis toxin intraperitoneally on the day of immunization and two days later.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.

-

Score the clinical severity using a standardized scale (e.g., 0-5 scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[11]

-

-

Treatment:

-

Begin treatment with 2-Dimethylamino Fingolimod (e.g., via oral gavage) either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).[7]

-

Include a vehicle control group and a Fingolimod positive control group.

-

Assessment of Lymphopenia

A key pharmacodynamic marker of S1P receptor modulator activity is the induction of lymphopenia.[11]

Protocol:

-

Blood Collection: Collect peripheral blood samples from the mice at baseline and at various time points after treatment initiation.

-

Complete Blood Count (CBC): Perform a CBC to determine the absolute lymphocyte count.

-

Data Analysis: A significant reduction in peripheral blood lymphocyte counts is expected. After one month of treatment with 0.5 mg Fingolimod, a 73% reduction in blood lymphocyte counts has been observed in clinical trials.[13]

| Treatment Group | Dosage | Baseline Lymphocyte Count (x10^9/L) | Post-treatment Lymphocyte Count (x10^9/L) | % Reduction |

| Vehicle | - | TBD | TBD | TBD |

| Fingolimod | 1 mg/kg | TBD | TBD | TBD |

| 2-Dimethylamino Fingolimod | 0.5 mg/kg | TBD | TBD | TBD |

| 2-Dimethylamino Fingolimod | 1 mg/kg | TBD | TBD | TBD |

| 2-Dimethylamino Fingolimod | 2 mg/kg | TBD | TBD | TBD |

Analytical Characterization: Synthesis and Quantification

The synthesis and analytical characterization of 2-Dimethylamino Fingolimod are crucial for ensuring the purity and accurate quantification of the compound in biological matrices.

Synthesis of 2-Dimethylamino Fingolimod

The synthesis of Fingolimod and its analogs typically involves a multi-step chemical process.[14][15] The synthesis of 2-Dimethylamino Fingolimod would likely follow a similar synthetic route, with modifications to introduce the dimethylamino group. The final product should be thoroughly characterized using spectroscopic techniques such as 1H and 13C NMR, FTIR, and Mass Spectrometry.[14]

Quantification by HPLC-MS/MS

A sensitive and specific analytical method is required for the quantification of 2-Dimethylamino Fingolimod and its potential phosphorylated metabolite in biological samples (e.g., plasma, tissue). High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application.[16][17]

Principle: This technique separates the analyte of interest from other components in the sample based on its physicochemical properties and then detects and quantifies it based on its mass-to-charge ratio.

Protocol Outline:

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[17]

-

Establish specific precursor-to-product ion transitions for 2-Dimethylamino Fingolimod and its phosphorylated form.

-

Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.[16]

Caption: Figure 2. Experimental Workflow for the Evaluation of 2-Dimethylamino Fingolimod.

Conclusion and Future Directions

The experimental framework outlined in this document provides a comprehensive starting point for the preclinical evaluation of 2-Dimethylamino Fingolimod. Successful demonstration of a favorable in vitro and in vivo profile, including potent S1P1 receptor functional antagonism, efficacy in the EAE model, and a desirable pharmacokinetic profile, would warrant further investigation into its potential as a next-generation therapy for multiple sclerosis and other autoimmune disorders. Future studies could explore its selectivity across the S1P receptor family, its effects on other CNS cell types, and its long-term safety profile.[2][19]

References

-

Brinkmann, V. (2025). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. ResearchGate. [Link]

-

Bordet, R., et al. (2019). Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement. Revue Neurologique. [Link]

-

Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Immunology. [Link]

-

Patel, D. R., & Patel, A. R. (2024). Fingolimod. In StatPearls. StatPearls Publishing. [Link]

-

Kappos, L., et al. (2014). Five-year results from a phase 2 study of oral fingolimod in relapsing multiple sclerosis. Multiple Sclerosis Journal. [Link]

-

Costantino, G., & Macchiarulo, A. (2019). Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis. Expert Opinion on Drug Discovery. [Link]

-

Novartis. (2009). Fingolimod or FTY720 MOA. YouTube. [Link]

-

Havrdova, E., et al. (2015). Fingolimod in the treatment algorithm of relapsing remitting multiple sclerosis: a statement of the Central and East European (CEE) MS Expert Group. Journal of Neurology. [Link]

-

Gergely, P., et al. (2021). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International Journal of Molecular Sciences. [Link]

-

Garcia-Merino, A. (2012). [Basic mechanisms of action of fingolimod in relation to multiple sclerosis]. Revista de Neurologia. [Link]

-

Foster, C. A., et al. (2016). The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis. CNS Drugs. [Link]

-

Derfuss, T., & Kappos, L. (2011). Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions. Current Opinion in Neurology. [Link]

-

Wainwright, C., et al. (2023). Assay analysis of US generic capsule products reveals variation in fingolimod content beyond the recommended acceptance criteria. Multiple Sclerosis and Related Disorders. [Link]

-

Tawfik, V. L., et al. (2016). Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn. The Journal of Neuroscience. [Link]

-

Ristori, G., et al. (2018). Fingolimod vs dimethyl fumarate in multiple sclerosis: A real-world propensity score-matched study. Neurology. [Link]

-

Onat, E., et al. (2022). Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Biomedical Chromatography. [Link]

-

Groves, A., et al. (2013). Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. Journal of the Neurological Sciences. [Link]

-

Ulusoy, H. I., et al. (2024). Sensitive, reliable and simultaneous determination of Fingolimod and Citalopram drug molecules used in multiple sclerosis treatment based on magnetic solid phase extraction and HPLC-PDA. Journal of Chromatography B. [Link]

-

Contin, M., et al. (2020). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Molecules. [Link]

-

Meyyanathan, S. N., et al. (2020). A SENSITIVE ANALYTICAL LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY METHOD FOR THE ESTIMATION OF FINGOLIMOD HYDROCHLORIDE IN BULK AND PHARMACEUTICAL FORMULATION. ResearchGate. [Link]

-

Onat, E., et al. (2022). Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP‐UPLC method. ResearchGate. [Link]

-

Cree, B. (2022). S1P receptor modulators in the treatment of MS. VJNeurology. [Link]

-

Feng, H., & Rensel, M. (2019). Review Of The Safety, Efficacy And Tolerability Of Fingolimod. YouTube. [Link]

-

Cree, B. (2022). S1P receptor modulators in the treatment of MS. YouTube. [Link]

-

Separation Science. (2023). Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines. Technology Networks. [Link]

-

Anagnostouli, M., et al. (2021). Fingolimod as a first- or second-line treatment in a mini-series of young Hellenic patients with adolescent-onset multiple sclerosis: focus on immunological data. Journal of Neuroinflammation. [Link]

Sources

- 1. Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. [Basic mechanisms of action of fingolimod in relation to multiple sclerosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]

- 12. vjneurology.com [vjneurology.com]

- 13. Fingolimod in the treatment algorithm of relapsing remitting multiple sclerosis: a statement of the Central and East European (CEE) MS Expert Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

- 16. A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. sepscience.com [sepscience.com]

- 19. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Characterization of 2-Dimethylamino Fingolimod and Related S1P Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Cellular Mechanisms of Novel Sphingosine-1-Phosphate Receptor Modulators

Fingolimod (FTY720) has revolutionized the treatment of relapsing-remitting multiple sclerosis as the first oral disease-modifying therapy.[1][2] Its efficacy stems from its action as a sphingosine-1-phosphate (S1P) receptor modulator.[3] In the body, fingolimod is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.[4][5] This active metabolite then binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[6] The binding of fingolimod-phosphate to the S1P1 receptor on lymphocytes induces its internalization and degradation, leading to a functional antagonism that prevents lymphocytes from leaving the lymph nodes.[6][7] This sequestration of lymphocytes reduces their infiltration into the central nervous system (CNS), thereby mitigating inflammation and neuronal damage.[2]

While "2-Dimethylamino Fingolimod" is not extensively characterized in publicly available literature, its structural similarity to fingolimod suggests it likely functions as a modulator of S1P receptors. These application notes provide a comprehensive framework for the in vitro characterization of 2-Dimethylamino Fingolimod and other novel fingolimod analogs, leveraging established protocols for the parent compound. The following sections detail the necessary materials, step-by-step protocols for key assays, and guidance on data interpretation to elucidate the compound's cellular and molecular effects.

Core Concepts: The Fingolimod Signaling Pathway

The primary mechanism of action of fingolimod involves its modulation of the S1P signaling pathway. Understanding this pathway is crucial for designing and interpreting in vitro assays.

Caption: Fingolimod's mechanism of action.

I. Materials and Reagents

Successful in vitro evaluation of 2-Dimethylamino Fingolimod requires high-quality reagents and well-maintained cell cultures.

| Reagent/Material | Supplier (Example) | Purpose |

| 2-Dimethylamino Fingolimod | Synthesized/Custom | Test compound |

| Fingolimod (FTY720) | Sigma-Aldrich | Positive control |

| Fingolimod-Phosphate | Echelon Biosciences | Active metabolite control |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Cell growth and maintenance |

| Fetal Bovine Serum (FBS) | Hyclone | Supplement for cell growth |

| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |

| Trypsin-EDTA | Gibco | Cell detachment |

| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |

| CHO-K1 cells stably expressing human S1P1 | ATCC/In-house | S1P1 receptor functional assay |

| Jurkat cells (human T lymphocyte cell line) | ATCC | Lymphocyte migration/adhesion assays |

| Primary astrocytes or microglia | Lonza/In-house | CNS cell-specific assays |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Cytotoxicity assessment |

| cAMP-Glo™ Assay | Promega | S1P1 receptor signaling assay |

| Anti-S1P1 antibody (for flow cytometry) | BioLegend | S1P1 receptor internalization assay |

| Fluorescently-labeled secondary antibody | Jackson ImmunoResearch | Detection for flow cytometry |

| 96-well clear bottom black plates | Corning | For fluorescence/luminescence assays |

II. Experimental Protocols

The following protocols provide a step-by-step guide to key in vitro assays for characterizing 2-Dimethylamino Fingolimod.

A. S1P1 Receptor Internalization Assay (Flow Cytometry)

This assay quantifies the ability of the test compound to induce the internalization of the S1P1 receptor from the cell surface, a hallmark of fingolimod's functional antagonism.

Workflow:

Caption: S1P1 internalization assay workflow.

Step-by-Step Protocol:

-

Cell Seeding: Seed CHO-K1 cells stably expressing human S1P1 in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Compound Preparation: Prepare a stock solution of 2-Dimethylamino Fingolimod in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in serum-free medium. Include a vehicle control (DMSO) and a positive control (Fingolimod).

-

Treatment: The following day, replace the culture medium with the compound dilutions.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 1, 4, and 24 hours) at 37°C in a 5% CO2 incubator.

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.

-

Staining: Wash the cells with ice-cold PBS containing 1% BSA. Incubate the cells with a primary antibody against an extracellular epitope of S1P1 for 30 minutes on ice.

-

Secondary Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.

-

Flow Cytometry: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Gate on the live cell population and determine the Mean Fluorescence Intensity (MFI) for each treatment group. A decrease in MFI indicates receptor internalization.

B. S1P1 Receptor Signaling Assay (cAMP Measurement)

The S1P1 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This assay measures the compound's ability to modulate cAMP levels, typically in response to a stimulator like forskolin.

Step-by-Step Protocol:

-

Cell Seeding: Seed CHO-S1P1 cells in a 96-well white, clear-bottom plate.

-

Compound Treatment: The next day, replace the medium with serum-free medium containing serial dilutions of 2-Dimethylamino Fingolimod, Fingolimod (positive control), or vehicle.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that robustly stimulates cAMP production.

-

Incubation: Incubate for an additional 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure cAMP levels using a commercial luminescent or fluorescent cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: A potent S1P1 agonist will inhibit forskolin-induced cAMP production.

C. Cell Viability/Cytotoxicity Assay

It is essential to determine if the observed effects of 2-Dimethylamino Fingolimod are due to its specific receptor-modulating activity or a general cytotoxic effect.

Step-by-Step Protocol:

-

Cell Seeding: Seed relevant cell lines (e.g., CHO-S1P1, Jurkat, primary astrocytes) in a 96-well plate.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of 2-Dimethylamino Fingolimod.

-

Incubation: Incubate for 24-72 hours.

-

Viability Measurement: Assess cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the percentage of viable cells against the compound concentration to determine the concentration at which the compound exhibits cytotoxic effects.

III. Data Presentation and Interpretation

Table 1: Example Data Summary for S1P1 Receptor Modulation

| Compound | S1P1 Internalization (EC50, nM) | cAMP Inhibition (IC50, nM) | Cytotoxicity (CC50, µM) |

| 2-Dimethylamino Fingolimod | 15.2 | 8.7 | > 50 |

| Fingolimod (Control) | 10.5 | 5.1 | > 50 |

Interpretation:

-

S1P1 Internalization (EC50): A low EC50 value indicates high potency in inducing receptor internalization.

-

cAMP Inhibition (IC50): A low IC50 value demonstrates potent agonism at the S1P1 receptor, leading to the inhibition of adenylyl cyclase.

-

Cytotoxicity (CC50): A high CC50 value is desirable, indicating a large therapeutic window where the compound is active at concentrations well below those that cause cell death.

IV. Advanced and Complementary Assays

For a more in-depth characterization of 2-Dimethylamino Fingolimod, consider the following assays:

-

Lymphocyte Migration Assay (Transwell Assay): To assess the compound's ability to inhibit the migration of lymphocytes towards an S1P gradient, mimicking the prevention of lymphocyte egress from lymph nodes.

-

Astrocyte and Microglia Activation Assays: To investigate the direct effects of the compound on CNS resident immune cells, which may contribute to its neuroprotective properties.[9] This can be assessed by measuring the release of cytokines and chemokines.

-

Oligodendrocyte Progenitor Cell (OPC) Differentiation and Myelination Assays: To explore the potential of the compound to promote remyelination, a key aspect of CNS repair.[10][11]

V. Conclusion and Future Directions

These application notes provide a robust starting point for the in vitro characterization of 2-Dimethylamino Fingolimod and other novel S1P receptor modulators. By systematically evaluating the compound's effects on S1P1 receptor internalization, signaling, and cell viability, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further studies using more complex in vitro models, such as organotypic slice cultures, and in vivo models of neuroinflammation are necessary to fully elucidate the compound's efficacy and safety profile.[12]

References

- Mousavi, S., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Frontiers in Pharmacology, 12, 638283.

- Al-Hossaini, A. M., et al. (2022). In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells. Toxicology in Vitro, 80, 105322.

- Kovarik, J. M., et al. (2011). Clinical Pharmacokinetics of Fingolimod. Clinical Pharmacokinetics, 50(10), 627–639.

- National Center for Biotechnology Information. (n.d.). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4).

- Zollinger, M., et al. (2011). Mass spectra of fingolimod (A) and selected metabolites (B–D). Drug Metabolism and Disposition, 39(8), 1416-1426.

- Kovarik, J. M., et al. (2012). Clinical Pharmacokinetics of Fingolimod. Drugs, 72(1), 29-39.

- Jolly, P. S., et al. (2016). Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. Methods in Molecular Biology, 1414, 131-143.

- Piali, L., et al. (2017). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. Molecules, 22(11), 1897.

- Rothhammer, V., et al. (2017). Sphingosine 1-phosphate receptor modulation suppresses pathogenic astrocyte activation and chronic progressive CNS inflammation. Proceedings of the National Academy of Sciences, 114(8), 2012-2017.

- Mohammadi, E., & Koushki, M. (2016). Fingolimod for Multiple Sclerosis; Mechanism of Action, Safety and Toxicity. Archives of Neuroscience, 3(4), e38379.

- Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical and Experimental Immunology, 158(3), 281-287.

- Mehling, M., et al. (2011). Fingolimod in multiple sclerosis: Mechanisms of action and clinical efficacy. Clinical Immunology, 142(1), 15-24.

- Kappos, L., et al. (2011). Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions.

- Brinkmann, V., et al. (2010). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis.

- Slowik, A., et al. (2011). Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices.

- Volpi, C., et al. (2019). Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis. Expert Opinion on Drug Discovery, 14(11), 1199-1212.

- Jackson, S. J., et al. (2015). Fingolimod modulates microglial activation to augment markers of remyelination.

- Zhang, J., et al. (2015). Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis. Neurobiology of Disease, 76, 57-67.

- Predicting therapeutic response to fingolimod treatment in multiple sclerosis patients. (n.d.). Multiple Sclerosis Journal.

- BenchChem. (2025).

- Volpi, C., et al. (2019). Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis. Expert Opinion on Drug Discovery, 14(11), 1199-1212.

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pnas.org [pnas.org]

- 10. Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fingolimod modulates microglial activation to augment markers of remyelination - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 2-Dimethylamino Fingolimod

Introduction

Fingolimod (FTY720) is a potent immunomodulating agent and the first oral therapy approved for the treatment of relapsing-remitting multiple sclerosis. As a sphingosine-1-phosphate (S1P) receptor modulator, it plays a critical role in sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into the central nervous system. The manufacturing process of Fingolimod is a multi-step chemical synthesis where the control of impurities is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

One such process-related impurity is 2-Dimethylamino Fingolimod, also known as Fingolimod N,N-Dimethyl Impurity. The presence of this and other related substances must be carefully monitored and controlled within strict limits as per regulatory guidelines. This application note provides a detailed, field-proven protocol for the sensitive and specific detection and quantification of 2-Dimethylamino Fingolimod using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, quality control analysts, and drug development professionals involved in the analysis of Fingolimod and its related compounds.

Scientific Rationale and Method Overview

The core of this analytical method is the coupling of the high separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the exceptional sensitivity and specificity of tandem mass spectrometry (MS/MS). This combination is particularly well-suited for the analysis of trace-level impurities in complex matrices.

Causality behind Experimental Choices:

-

Chromatography: A reversed-phase UHPLC approach is selected to achieve optimal separation of the relatively non-polar Fingolimod and its 2-Dimethylamino derivative from potential polar and non-polar interferences. The choice of a C18 stationary phase provides excellent retention and resolution for these types of analytes. A gradient elution is employed to ensure efficient separation and sharp peak shapes.

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is the ionization technique of choice due to the presence of the readily protonated amine groups in both Fingolimod and 2-Dimethylamino Fingolimod. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and sensitivity, allowing for the detection of the target analyte even at very low concentrations. The selection of specific precursor-to-product ion transitions for 2-Dimethylamino Fingolimod ensures unambiguous identification and quantification.

Experimental Workflow

The overall experimental workflow is designed to be robust and reproducible, ensuring data integrity and compliance with regulatory expectations.

Caption: High-level workflow for the analysis of 2-Dimethylamino Fingolimod.

Detailed Protocols

Reagents and Materials

-

2-Dimethylamino Fingolimod reference standard

-

Fingolimod Hydrochloride reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

Standard and Sample Preparation

Expertise & Experience: The choice of diluent is critical to ensure analyte stability and compatibility with the mobile phase. A mixture of acetonitrile and water is a common and effective choice for compounds of this nature.

Protocol:

-

Stock Solution (100 µg/mL): Accurately weigh approximately 1.0 mg of 2-Dimethylamino Fingolimod reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Sample Preparation: For the analysis of Fingolimod API for the presence of the 2-Dimethylamino impurity, accurately weigh approximately 10 mg of the Fingolimod sample, dissolve in 10 mL of the diluent to achieve a 1 mg/mL solution. Further dilutions may be necessary depending on the expected impurity level.

-

Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS/MS Instrumentation and Conditions

Trustworthiness: The following parameters have been optimized for the robust separation and detection of 2-Dimethylamino Fingolimod. System suitability tests should be performed before each analytical run to ensure the system is performing correctly.

| Parameter | Condition |

| UHPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-9 min: 95% B; 9-9.1 min: 95-10% B; 9.1-12 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| IonSpray Voltage | 5500 V |

| Temperature | 550 °C |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

Mass Spectrometry - Multiple Reaction Monitoring (MRM)

The MRM transitions for 2-Dimethylamino Fingolimod are predicted based on its chemical structure (Molecular Formula: C₂₁H₃₈N₂O₂, Molecular Weight: 366.54 for the free base). The primary amine of Fingolimod is dimethylated, leading to a higher molecular weight. The fragmentation pattern is expected to be similar to Fingolimod, involving the loss of water and fragmentation of the propanediol moiety.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| 2-Dimethylamino Fingolimod | 367.3 | 349.3 (Loss of H₂O) | 25 | 80 |

| 2-Dimethylamino Fingolimod | 367.3 | 283.3 (Further fragmentation) | 35 | 80 |

| Fingolimod (for comparison) | 308.3 | 290.3 (Loss of H₂O) | 20 | 75 |

| Fingolimod (for comparison) | 308.3 | 255.3 (Further fragmentation) | 30 | 75 |

Authoritative Grounding: The principles of method validation are based on the International Council for Harmonisation (ICH) guidelines Q2(R1)[1].

Method Validation Strategy

A self-validating system is crucial for the trustworthiness of any analytical protocol. The following validation parameters should be assessed in accordance with ICH guidelines[1][2]:

-

Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 2-Dimethylamino Fingolimod in a blank and a Fingolimod sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with a minimum of five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery studies at three different concentration levels.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation and Interpretation

The data generated from the LC-MS/MS analysis will be processed using the instrument's software. The concentration of 2-Dimethylamino Fingolimod in a sample is determined by comparing the peak area of the analyte to the calibration curve generated from the working standard solutions.

Caption: Data processing and reporting workflow.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the detection and quantification of 2-Dimethylamino Fingolimod, a critical process-related impurity of Fingolimod. The detailed LC-MS/MS method, coupled with a robust validation strategy, ensures the generation of accurate and reliable data, which is essential for regulatory compliance and ensuring the quality of the Fingolimod drug substance. The principles and methodologies described herein can be adapted for the analysis of other related impurities and serve as a valuable resource for analytical scientists in the pharmaceutical industry.

References

-

Jadhav, S. B., et al. (2020). A sensitive liquid chromatography-tandem mass spectrometry method for quantitative bioanalysis of fingolimod in human blood: Application to pharmacokinetic study. Biomedical Chromatography, 34(7), e4822. [Link]

-

Kumbhar, D., et al. (2022). Synthesis, characterization and control of eight process-related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Journal of Pharmaceutical and Biomedical Analysis, 215, 114777. [Link]

-

Gironi, M., et al. (2020). A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis. Pharmaceuticals, 13(9), 223. [Link]

-

El-Kassem, M. M., et al. (2020). Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach. Scientific and Pharmaceutical Bulletin, 27(1), 1-10. [Link]

-

Reddy, B. R., et al. (2016). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Der Pharma Chemica, 8(19), 34-40. [Link]

-

Patel, D. J., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(5), 335-342. [Link]

-

Kumbhar, D., et al. (2022). Synthesis, characterization and control of eight process related and two genotoxic fingolimod impurities by a validated RP-UPLC method. Request PDF. [Link]

-

Suber, G., et al. (2021). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. International Journal of Molecular Sciences, 22(16), 8871. [Link]

-

Al-Haj, M. A., et al. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(2), 295-306. [Link]

-

International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Al-Amoodi, M. S., et al. (2020). Determination of Fingolimod in Whole Blood by LC-MS/MS: Application to Bioequivalence Study. International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-5043. [Link]

-

Shimadzu. (2018). Analysis of Fingolimod Hydrochloride According to the USP Monograph 1745. [Link]

-